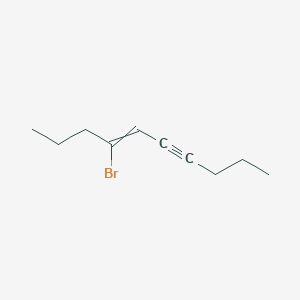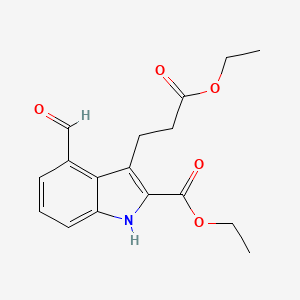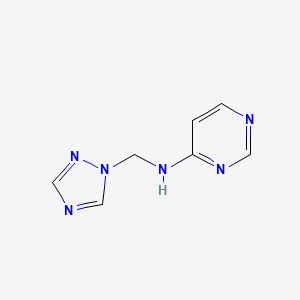![molecular formula C15H22ClN B12613932 1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 909397-24-6](/img/structure/B12613932.png)
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[310]hexane;hydrochloride is a chemical compound with the molecular formula C12H15NClH It is known for its unique bicyclic structure, which includes a 3-azabicyclo[310]hexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride typically involves the cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines . These methods offer advantages such as mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using metal-catalyzed oxidative cyclization of 1,6-enynes . The process is optimized for high efficiency and scalability, ensuring the production of the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are possible, especially at the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit the transport proteins for norepinephrine and serotonin, thereby enhancing and prolonging their actions . This mechanism is similar to that of certain nonopioid analgesics, making it a candidate for pain management therapies.
Comparison with Similar Compounds
Similar Compounds
Bicifadine: A nonopioid analgesic with a similar bicyclic structure.
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic core and exhibit diverse biological activities.
Uniqueness
1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride is unique due to its specific substitution pattern and the presence of a propyl group, which may influence its pharmacological properties and receptor interactions.
Properties
CAS No. |
909397-24-6 |
|---|---|
Molecular Formula |
C15H22ClN |
Molecular Weight |
251.79 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C15H21N.ClH/c1-3-8-16-10-14-9-15(14,11-16)13-6-4-12(2)5-7-13;/h4-7,14H,3,8-11H2,1-2H3;1H |
InChI Key |
XIQBFYRSOXFMTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2CC2(C1)C3=CC=C(C=C3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)






![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)
